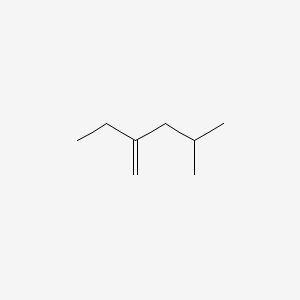

2-Ethyl-4-methyl-1-pentene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

3404-80-6 |

|---|---|

Molecular Formula |

C8H16 |

Molecular Weight |

112.21 g/mol |

IUPAC Name |

2-methyl-4-methylidenehexane |

InChI |

InChI=1S/C8H16/c1-5-8(4)6-7(2)3/h7H,4-6H2,1-3H3 |

InChI Key |

TVBQWTDYXVGWJL-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=C)CC(C)C |

Origin of Product |

United States |

Foundational & Exploratory

2-Ethyl-4-methyl-1-pentene synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-Ethyl-4-methyl-1-pentene

This document provides a comprehensive technical overview of plausible synthetic pathways for this compound, targeted at researchers, scientists, and professionals in drug development and chemical synthesis. Three primary methods are detailed: the Wittig reaction, dehydration of a primary alcohol, and a Hofmann elimination pathway. Each section includes theoretical background, detailed experimental protocols, and quantitative data presented in tabular format.

Synthesis via Wittig Reaction

The Wittig reaction is a highly reliable and regioselective method for alkene synthesis from carbonyl compounds. The reaction involves a phosphonium (B103445) ylide attacking an aldehyde or ketone, forming a four-membered oxaphosphetane intermediate that collapses to yield the desired alkene and a stable triphenylphosphine (B44618) oxide byproduct.[1] This method's key advantage is the unambiguous placement of the double bond at the position of the original carbonyl group.

For the synthesis of this compound, two primary disconnection approaches are viable:

-

Approach A: Reaction of 3-methylbutanal (B7770604) (isovaleraldehyde) with an ethyl-substituted Wittig reagent.

-

Approach B: Reaction of 2-ethyl-4-methylpentanal (B86117) with a methylene-substituted Wittig reagent (methylenetriphenylphosphorane).[2]

Approach A is detailed below as it utilizes more common and readily available starting materials.

Reaction Pathway: Wittig Olefination

Caption: Wittig reaction pathway for this compound synthesis.

Experimental Protocol

This protocol is adapted from general procedures for Wittig reactions with non-stabilized ylides.[1][3]

Part A: Preparation of Ethyltriphenylphosphonium Bromide

-

To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add triphenylphosphine (26.2 g, 0.1 mol) and dry toluene (100 mL).

-

Heat the solution to a gentle reflux.

-

Add ethyl bromide (12.0 g, 0.11 mol) dropwise over 30 minutes.

-

Maintain reflux for 24 hours, during which a white precipitate will form.

-

Cool the mixture to room temperature and collect the white solid by suction filtration.

-

Wash the solid with cold diethyl ether (2 x 50 mL) and dry under vacuum to yield the phosphonium salt.

Part B: Wittig Olefination

-

In a flame-dried 500 mL three-necked round-bottom flask under a nitrogen atmosphere, suspend ethyltriphenylphosphonium bromide (37.1 g, 0.1 mol) in anhydrous tetrahydrofuran (B95107) (THF, 200 mL).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (40 mL of a 2.5 M solution in hexanes, 0.1 mol) via syringe. The solution will turn a deep orange or red color, indicating ylide formation.

-

Stir the mixture at 0 °C for 1 hour.

-

Add a solution of 3-methylbutanal (isovaleraldehyde) (8.6 g, 0.1 mol) in 20 mL of anhydrous THF dropwise over 30 minutes, keeping the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Quench the reaction by carefully adding 50 mL of saturated aqueous ammonium (B1175870) chloride solution.

-

Transfer the mixture to a separatory funnel and extract with pentane (B18724) (3 x 100 mL).

-

Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent by rotary evaporation. The crude product contains the desired alkene and triphenylphosphine oxide.

-

Purify the product by fractional distillation to isolate this compound.

Quantitative Data

| Parameter | Value | Reference |

| Reactants | ||

| 3-Methylbutanal | 1.0 equiv. | Adapted Protocol |

| Ethyltriphenylphosphonium Bromide | 1.0 equiv. | Adapted Protocol |

| n-Butyllithium | 1.0 equiv. | Adapted Protocol |

| Conditions | ||

| Solvent | THF | [3] |

| Temperature | 0 °C to RT | [3] |

| Reaction Time | 4-6 hours | Adapted Protocol |

| Expected Yield | 60-80% | General for Wittig Reactions |

Experimental Workflow

Caption: Experimental workflow for the Wittig synthesis of this compound.

Synthesis via Dehydration of a Primary Alcohol

The dehydration of alcohols is a classic method for synthesizing alkenes.[4] For primary alcohols, which are resistant to forming unstable primary carbocations, the reaction typically proceeds through an E2 mechanism under harsh conditions (strong acid, high heat).[5] A significant drawback is the potential for side reactions, such as ether formation, and the harsh conditions may not be suitable for complex molecules. A milder and more controlled alternative involves using phosphorus oxychloride (POCl₃) and pyridine (B92270).[6] This method converts the hydroxyl group into an excellent leaving group (-OPOCl₂), which is then eliminated via an E2 mechanism promoted by the pyridine base, often avoiding the rearrangements common in acid-catalyzed E1 reactions.[6][7]

Reaction Pathway: Alcohol Dehydration with POCl₃

Caption: Dehydration of 2-Ethyl-4-methyl-1-pentanol using POCl₃ and pyridine.

Experimental Protocol

This protocol is based on general procedures for alcohol dehydration using POCl₃.[6][7]

-

Place the starting alcohol, 2-Ethyl-4-methyl-1-pentanol (13.0 g, 0.1 mol), in a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Add excess anhydrous pyridine (50 mL) to the flask to act as both the solvent and the base.

-

Cool the flask in an ice-water bath to 0 °C.

-

Add phosphorus oxychloride (POCl₃) (18.4 g, 0.12 mol) dropwise from the dropping funnel over 30-45 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction mixture to reflux (approx. 115 °C) for 1-2 hours.

-

Cool the mixture to room temperature and carefully pour it over 200 g of crushed ice in a large beaker.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

-

Combine the organic extracts and wash sequentially with cold 1 M HCl (2 x 100 mL) to remove pyridine, then with saturated sodium bicarbonate solution (1 x 100 mL), and finally with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purify the crude product by fractional distillation. Note that this method may produce a mixture of alkene isomers, with the Zaitsev product (2-ethyl-4-methyl-2-pentene) potentially being a significant byproduct.

Quantitative Data

| Parameter | Value | Reference |

| Reactants | ||

| 2-Ethyl-4-methyl-1-pentanol | 1.0 equiv. | Adapted Protocol |

| Phosphorus Oxychloride (POCl₃) | 1.2 equiv. | [7] |

| Pyridine | Solvent/Base | [7] |

| Conditions | ||

| Temperature | 0 °C then Reflux | [7] |

| Reaction Time | 1-2 hours (reflux) | Adapted Protocol |

| Expected Yield | 50-70% (isomer mixture) | General for POCl₃ Dehydrations |

Experimental Workflow

Caption: Experimental workflow for the POCl₃-mediated dehydration.

Synthesis via Hofmann Elimination

To selectively synthesize the terminal (less substituted) alkene, a Hofmann elimination strategy is superior. This E2 reaction utilizes a sterically bulky base to preferentially abstract a proton from the least sterically hindered β-carbon.[8] A common approach is to first convert the primary alcohol into a substrate with a good leaving group, such as an alkyl bromide or a tosylate, and then perform the elimination.

This two-step sequence provides excellent regioselectivity for the desired 1-pentene (B89616) product.

Reaction Pathway: Alcohol Conversion and Hofmann Elimination

Caption: Two-step synthesis of this compound via Hofmann elimination.

Experimental Protocol

This protocol is adapted from standard procedures for converting primary alcohols to bromides and subsequent Hofmann eliminations.

Step 1: Synthesis of 1-Bromo-2-ethyl-4-methylpentane

-

In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 2-Ethyl-4-methyl-1-pentanol (13.0 g, 0.1 mol) in anhydrous diethyl ether (100 mL).

-

Add pyridine (1 mL) to the solution.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus tribromide (PBr₃) (10.8 g, 0.04 mol) dropwise with vigorous stirring.

-

After addition, allow the mixture to stir at 0 °C for 1 hour, then at room temperature for 2 hours.

-

Carefully pour the reaction mixture onto 100 g of crushed ice.

-

Separate the organic layer, and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous calcium chloride, filter, and concentrate by rotary evaporation to yield the crude alkyl bromide. Purification can be achieved by vacuum distillation.

Step 2: Hofmann Elimination

-

In a dry 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium tert-butoxide (KOtBu) (13.5 g, 0.12 mol) in 100 mL of anhydrous tert-butanol.

-

Add the crude 1-Bromo-2-ethyl-4-methylpentane from Step 1 (assuming ~0.1 mol) to the stirred solution.

-

Heat the reaction mixture to reflux (approx. 83 °C) for 6-8 hours.

-

Cool the mixture to room temperature and quench by adding 100 mL of water.

-

Extract the mixture with pentane (3 x 75 mL).

-

Combine the organic layers, wash with water (2 x 100 mL) and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purify the final product by fractional distillation to yield pure this compound.

Quantitative Data

| Parameter | Value | Reference |

| Step 1: Bromination | ||

| Alcohol | 1.0 equiv. | Standard Protocol |

| PBr₃ | 0.4 equiv. | Standard Protocol |

| Step 2: Elimination | ||

| Alkyl Bromide | 1.0 equiv. | Adapted Protocol |

| Potassium tert-butoxide | 1.2 equiv. | [9] |

| Conditions (Elimination) | ||

| Solvent | t-Butanol | [9] |

| Temperature | Reflux | Adapted Protocol |

| Reaction Time | 6-8 hours | Adapted Protocol |

| Expected Yield (Overall) | 65-85% | General for this sequence |

Experimental Workflow

Caption: Two-step workflow for Hofmann elimination synthesis.

References

- 1. Alkenes and Alkynes - Part 2 of 2 Exam Prep | Practice Questions & Video Solutions [pearson.com]

- 2. This compound | C8H16 | CID 520670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. gdckulgam.edu.in [gdckulgam.edu.in]

- 5. Converting Alcohols to Alkenes - Chemistry Steps [chemistrysteps.com]

- 6. POCl3 for Dehydration of Alcohols - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Synthesis of Alkenes - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Ethyl-4-methyl-1-pentene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and reactivity of 2-Ethyl-4-methyl-1-pentene, a branched alpha-olefin. The information is tailored for professionals in research and development who require a detailed understanding of this compound for synthesis and experimental design.

Chemical and Physical Properties

This compound is a non-polar, unsaturated hydrocarbon. Its structure, featuring a terminal double bond with ethyl and isobutyl functionalities, dictates its physical characteristics and chemical behavior. The steric hindrance introduced by the branching near the double bond can influence its reactivity compared to linear alpha-olefins.[1]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₆ | [2] |

| Molecular Weight | 112.21 g/mol | [1] |

| IUPAC Name | This compound | [3] |

| Synonyms | 2-methyl-4-methylidenehexane | [3] |

| CAS Registry Number | 3404-80-6, 61847-80-1 | [1][2] |

| Boiling Point | 111 - 112.1 °C (at 760 mmHg) | [1][4] |

| Density | 0.720 g/mL | [1] |

| Refractive Index | ~1.411 | [1][2] |

Chemical Reactivity and Reaction Mechanisms

The primary site of reactivity for this compound is the carbon-carbon double bond. This region of high electron density makes the molecule susceptible to attack by electrophiles, with the most common reaction being electrophilic addition.[1]

Electrophilic Addition Reactions

In an electrophilic addition reaction, the π-bond of the alkene is broken, and two new sigma bonds are formed.[1] The reaction is initiated by an electrophile that attracts the electrons from the double bond.

Regioselectivity: Markovnikov's Rule

Due to its asymmetrical structure, the addition of electrophiles like hydrogen halides (H-X) to this compound is regioselective and predominantly governed by Markovnikov's rule.[1] This rule states that the electrophile (H⁺) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. This leads to the formation of the more stable carbocation intermediate.

For this compound, the proton adds to the terminal C1 carbon, resulting in a more stable tertiary carbocation at the C2 position. The subsequent attack by the nucleophile (e.g., a halide ion) on this carbocation yields the major product.

Other Key Reactions

-

Halogenation: Reacts readily with halogens like chlorine (Cl₂) and bromine (Br₂) to form 1,2-dihalides.

-

Hydrogenation: In the presence of a metal catalyst (e.g., Pd/C, Pt), it undergoes catalytic hydrogenation to yield the corresponding saturated alkane, 2-ethyl-4-methylpentane.

-

Hydration: Acid-catalyzed hydration (addition of water) will also follow Markovnikov's rule to produce an alcohol, 2-ethyl-4-methyl-2-pentanol.

-

Oxidation: As a branched olefin, it is susceptible to oxidation. It may react vigorously with strong oxidizing agents.

-

Polymerization: In the presence of suitable catalysts, it may undergo addition polymerization.

Synthesis Methodologies

Detailed experimental protocols for the synthesis of this compound are not widely published in standard literature. However, its synthesis can be achieved through established organic chemistry methodologies.

Dehydration of Alcohols

A common and straightforward method for synthesizing alkenes is the acid-catalyzed dehydration of an alcohol.[1] The required precursor for this synthesis is 2-ethyl-4-methyl-1-pentanol. The reaction involves heating the alcohol in the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid. For primary alcohols, high temperatures (e.g., 170-180°C) are typically necessary to promote the elimination of a water molecule.[1]

Elimination Reactions from Haloalkanes

Another viable synthesis route is the E2 (bimolecular elimination) reaction of a suitable haloalkane precursor, such as 1-bromo-2-ethyl-4-methylpentane. The choice of base is critical for the regiochemical outcome. To selectively form the terminal alkene (the Hofmann product), a sterically hindered, bulky base (e.g., potassium tert-butoxide) is required. Using a small, unhindered base like sodium ethoxide would favor the formation of the more thermodynamically stable internal alkene, 2-ethyl-4-methyl-2-pentene (Zaitsev's product).[1]

Handling and Safety

This compound is a flammable liquid and vapor. It should be handled in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources. It is incompatible with strong acids and oxidizing agents. Standard personal protective equipment, including gloves and safety glasses, should be worn during handling. As with any chemical, researchers should consult the specific Safety Data Sheet (SDS) before use.

References

Spectroscopic Analysis of 2-Ethyl-4-methyl-1-pentene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Ethyl-4-methyl-1-pentene (C₈H₁₆), a branched-chain olefin. The document details predicted Nuclear Magnetic Resonance (NMR) data, and experimental Infrared (IR) and Mass Spectrometry (MS) data. Furthermore, it outlines the general experimental protocols for obtaining such spectra, offering a foundational understanding for researchers in the field.

Spectroscopic Data

The following sections present the available spectroscopic data for this compound in a structured format to facilitate analysis and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| =CH₂ | 4.5 - 5.0 | m | 2H |

| -CH(CH₃)₂ | 1.6 - 1.9 | m | 1H |

| -CH₂-CH₃ | 1.9 - 2.2 | q | 2H |

| -CH₂-CH(CH₃)₂ | 1.2 - 1.5 | d | 2H |

| -CH(CH₃)₂ | 0.8 - 1.0 | d | 6H |

| -CH₂-CH₃ | 0.9 - 1.1 | t | 3H |

m = multiplet, q = quartet, d = doublet, t = triplet

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Chemical Shift (ppm) |

| C1 (=CH₂) | 108 - 112 |

| C2 (C=) | 148 - 152 |

| C3 (-CH₂-CH₃) | 28 - 32 |

| C4 (-CH₂-) | 45 - 49 |

| C5 (-CH) | 26 - 30 |

| C6, C7 (-CH(CH₃)₂) | 22 - 26 |

| C8 (-CH₂-CH₃) | 12 - 16 |

Infrared (IR) Spectroscopy

The infrared spectrum of this compound, also known as 3-ethyl-4-methyl-1-pentene, has been experimentally determined and is available through the NIST/EPA Gas-Phase Infrared Database.[2] Key absorption bands are characteristic of its alkene and alkane functionalities.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3080 | C-H stretch | =C-H (alkene) |

| ~2960 | C-H stretch | -C-H (alkane) |

| ~1645 | C=C stretch | Alkene |

| ~1465 | C-H bend | -CH₂- and -CH₃ |

| ~890 | C-H bend | =CH₂ (out-of-plane) |

Mass Spectrometry (MS)

The mass spectrum of this compound has been obtained via Gas Chromatography-Mass Spectrometry (GC-MS). The data is available in the NIST Mass Spectrometry Data Center.[3] The fragmentation pattern provides information about the molecular weight and the stability of the resulting carbocations.

Table 4: Key Mass Spectrometry Data for this compound

| m/z | Relative Abundance | Putative Fragment |

| 112 | Low | [M]⁺ (Molecular Ion) |

| 97 | Moderate | [M - CH₃]⁺ |

| 83 | High | [M - C₂H₅]⁺ |

| 70 | High | [C₅H₁₀]⁺ |

| 55 | Very High | [C₄H₇]⁺ |

| 41 | High | [C₃H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited. These protocols are generalized for a volatile organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the chemical structure of this compound.

Methodology:

-

Sample Preparation:

-

A small quantity of purified this compound is dissolved in a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃), in a standard 5 mm NMR tube.

-

The concentration is adjusted to be optimal for the spectrometer being used.

-

A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

-

Instrumental Analysis:

-

The NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

The instrument is tuned and shimmed to ensure a homogeneous magnetic field.

-

For ¹H NMR, a standard single-pulse experiment is performed.

-

For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum to single lines for each unique carbon atom.

-

-

Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed to produce the frequency-domain spectrum.

-

The spectrum is phased, baseline-corrected, and referenced to the internal standard.

-

Integration of the ¹H NMR signals is performed to determine the relative number of protons for each resonance.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation:

-

For a volatile liquid, the spectrum can be obtained using a gas-phase IR cell. The liquid is injected into the cell, where it vaporizes.

-

Alternatively, a thin film of the liquid can be prepared between two salt plates (e.g., NaCl or KBr).

-

-

Instrumental Analysis:

-

The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

A background spectrum of the empty cell or clean salt plates is first recorded.

-

The sample spectrum is then recorded, and the background is automatically subtracted.

-

The spectrum is typically scanned over the mid-IR range (4000-400 cm⁻¹).

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction:

-

The sample is introduced into the mass spectrometer via a Gas Chromatograph (GC) for separation from any impurities.

-

The volatile compound is injected into the GC, where it travels through a capillary column and is separated based on its boiling point and interactions with the column's stationary phase.

-

-

Ionization:

-

As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

Electron Impact (EI) is a common ionization method for such molecules, where high-energy electrons bombard the sample, causing ionization and fragmentation.

-

-

Mass Analysis and Detection:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

-

Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow of Spectroscopic Analysis.

References

An In-depth Technical Guide to 2,4-Dimethyl-1-hexene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides comprehensive information on the chemical compound 2,4-dimethyl-1-hexene (B100048). It addresses the common confusion surrounding its nomenclature, details its physicochemical properties, outlines safety and handling procedures, and provides a representative experimental protocol for its synthesis. This document is intended to serve as a valuable resource for professionals in research and development who may be working with or considering this compound in their scientific endeavors.

Nomenclature and Identification

A critical point of clarification for this compound is its correct IUPAC name. While it may be encountered under the non-standard name "2-Ethyl-4-methyl-1-pentene," this name violates the IUPAC rule of selecting the longest possible carbon chain that includes the double bond. The correct and unambiguous IUPAC name is 2,4-dimethyl-1-hexene .

-

IUPAC Name: 2,4-dimethyl-1-hexene

-

CAS Number: 16746-87-5[1]

-

Synonyms: 2,4-Dimethylhex-1-ene, 1-Hexene, 2,4-dimethyl-

The logical relationship between the incorrect and correct nomenclature is outlined in the diagram below.

Caption: IUPAC Nomenclature Clarification.

Physicochemical Properties

A summary of the key physicochemical properties of 2,4-dimethyl-1-hexene is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C8H16 |

| Molecular Weight | 112.21 g/mol [2] |

| Appearance | Colorless to almost colorless clear liquid[1] |

| Boiling Point | 111 °C |

| Density | 0.719 g/mL |

| Refractive Index | 1.411 |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 2,4-dimethyl-1-hexene.

-

¹H NMR (400 MHz, CDCl₃): Key chemical shifts (δ, ppm) are approximately 4.73 (s, 1H), 4.65 (s, 1H), 2.03 (m, 2H), 1.79 (m, 2H), 1.68 (s, 3H), 1.35 (m, 1H), 1.12 (d, 3H), 0.89 (t, 3H), 0.83 (d, 3H).[3]

-

¹³C NMR: Expected signals would include those for the sp² carbons of the double bond (~145 ppm and ~110 ppm), as well as signals for the various sp³ carbons of the alkyl groups.

-

Infrared (IR) Spectroscopy: Characteristic peaks would be expected for C=C stretching (~1650 cm⁻¹), =C-H stretching (~3080 cm⁻¹), and C-H stretching of the alkyl groups (~2850-2960 cm⁻¹).

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z 112. Fragmentation patterns would be consistent with the branched alkene structure.[4]

Safety and Handling

2,4-Dimethyl-1-hexene is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood.

GHS Hazard Statements:

-

H225: Highly flammable liquid and vapor.

-

H304: May be fatal if swallowed and enters airways.[2]

Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[1]

-

P233: Keep container tightly closed.

-

P240: Ground and bond container and receiving equipment.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P331: Do NOT induce vomiting.

-

P403+P235: Store in a well-ventilated place. Keep cool.

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.

Experimental Protocols: Synthesis via Wittig Reaction

The Wittig reaction is a reliable method for the synthesis of alkenes from aldehydes or ketones. Below is a representative protocol for the synthesis of 2,4-dimethyl-1-hexene from 4-methyl-2-pentanone (B128772).

Reaction Scheme:

(CH₃)₂CHCH₂C(O)CH₃ + (C₆H₅)₃P=CH₂ → (CH₃)₂CHCH₂C(=CH₂)CH₃ + (C₆H₅)₃PO

Materials:

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

4-Methyl-2-pentanone

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard laboratory glassware for anhydrous reactions (oven-dried)

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

-

Ylide Preparation:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, suspend methyltriphenylphosphonium bromide in anhydrous THF under a nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of n-butyllithium in hexanes dropwise via syringe over 30 minutes, maintaining the temperature below 5 °C. The formation of the orange-red ylide will be observed.

-

After the addition is complete, allow the mixture to stir at 0 °C for 1 hour.

-

-

Wittig Reaction:

-

To the ylide solution at 0 °C, add a solution of 4-methyl-2-pentanone in anhydrous THF dropwise via syringe over 30 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature and stir for 4 hours. The disappearance of the ylide color will indicate the reaction is proceeding.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (saturated aqueous NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation to yield pure 2,4-dimethyl-1-hexene.

-

The following diagram illustrates the general workflow for this synthesis.

Caption: Wittig Synthesis Workflow.

Conclusion

This technical guide has provided a detailed overview of 2,4-dimethyl-1-hexene, emphasizing its correct IUPAC nomenclature and providing essential data for its handling, characterization, and synthesis. By clarifying common points of confusion and presenting key information in a structured format, this document aims to support the work of researchers and professionals in the chemical and pharmaceutical sciences.

References

An In-depth Technical Guide to the Physical Properties of 2-Ethyl-4-methyl-1-pentene

This technical guide provides a comprehensive overview of the key physical properties of 2-Ethyl-4-methyl-1-pentene, specifically its boiling point and density. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed experimental protocols and a summary of reported values.

Physical Properties Data

The physical properties of this compound are crucial for its handling, application, and integration into various chemical processes. The reported values for its boiling point and density are summarized below.

| Physical Property | Value |

| Boiling Point | 111 °C[1], 107.55 °C[2] |

| Density | 0.720 g/mL[1], 0.7158 g/mL[2] |

Experimental Protocols

The following sections detail the methodologies for the experimental determination of the boiling point and density of this compound.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure surrounding the liquid[3]. For accurate determination, especially when only small sample volumes are available, the micro-boiling point method is suitable[4][5].

Micro-Boiling Point Determination Protocol:

-

Apparatus Setup:

-

Place a small amount (approximately 0.5 mL) of this compound into a small test tube[5].

-

Attach the test tube to a thermometer using a rubber band[6].

-

Secure the thermometer with the attached test tube in a clamp, ensuring the setup is stable[6].

-

Invert a capillary tube (sealed at one end) and place it inside the test tube with the open end facing down[6][7].

-

Immerse the entire assembly into a heating bath (e.g., a beaker with heating oil or a Thiele tube)[5]. The bulb of the thermometer and the test tube should be fully submerged in the heating medium.

-

-

Heating and Observation:

-

Gently heat the apparatus[3].

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube as the air trapped inside expands and is replaced by the vapor of the liquid[6].

-

Continue heating until a continuous and rapid stream of bubbles is observed. At this point, the vapor pressure of the liquid is exceeding the atmospheric pressure.

-

-

Measurement:

-

Stop heating and allow the apparatus to cool slowly.

-

The stream of bubbles will slow down and eventually stop. The point at which the liquid begins to enter the capillary tube is the boiling point[4][6].

-

Record the temperature on the thermometer at this exact moment[6].

-

For accuracy, it is recommended to repeat the determination at least twice[5].

-

Density is a fundamental physical property defined as the mass of a substance per unit of volume[8][9]. The following protocol outlines the determination of the density of this compound using a measuring cylinder and a balance.

Density Determination Protocol:

-

Mass Measurement:

-

Place a clean, dry measuring cylinder on an electronic balance and tare the balance to zero[10].

-

Carefully pour a known volume of this compound into the measuring cylinder (e.g., 10 mL)[9]. To avoid parallax error, ensure your eye is level with the meniscus when reading the volume[8][10].

-

Place the measuring cylinder containing the liquid back onto the balance and record the mass[10].

-

-

Calculation:

-

The density is calculated using the formula: ρ = m / V, where ρ is the density, m is the mass, and V is the volume[8][10].

-

To ensure accuracy, it is advisable to perform multiple measurements and calculate an average[9]. Using a larger volume can also help minimize the impact of measurement uncertainties[9].

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the physical properties of this compound.

References

- 1. This compound [stenutz.eu]

- 2. This compound | 61847-80-1 [chemicalbook.com]

- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. Video: Boiling Points - Procedure [jove.com]

- 7. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]

- 8. embibe.com [embibe.com]

- 9. youtube.com [youtube.com]

- 10. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

A Technical Guide to the Molecular Structure and Bonding of 2-Ethyl-4-methyl-1-pentene

Abstract: This document provides an in-depth analysis of 2-Ethyl-4-methyl-1-pentene (C₈H₁₆), a branched alpha-olefin of interest in various fields of chemical synthesis. The core focus is a detailed examination of its molecular structure, isomeric properties, and the nature of its chemical bonding, including orbital hybridization. Key physicochemical properties are tabulated for reference, and a general protocol for its synthesis via alcohol dehydration is outlined. This guide is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of this compound's chemical behavior, which is dictated by its structure and bonding.

Molecular Structure and Isomerism

This compound is an aliphatic hydrocarbon featuring a five-carbon main chain.[1] Its structure is characterized by a terminal carbon-carbon double bond (C=C) between positions 1 and 2, an ethyl substituent at the second carbon (C2), and a methyl substituent at the fourth carbon (C4).[1] This specific arrangement of alkyl groups near the double bond introduces significant steric hindrance, which can influence its reactivity in chemical processes.[1]

The systematic IUPAC name for this compound is 2-methyl-4-methylidenehexane.[2] Due to the presence of two identical hydrogen atoms on the first carbon (C1) of the double bond, this compound does not exhibit E/Z (geometric) isomerism. Stereoisomerism in alkenes requires that each carbon of the double bond be attached to two different substituent groups.

Caption: Molecular structure of this compound.

Bonding and Orbital Hybridization

The electronic structure of this compound is defined by the hybridization of its carbon atoms.

-

sp² Hybridization: The two carbon atoms involved in the double bond (C1 and C2) are sp² hybridized.[3][4] This occurs when one 2s orbital and two 2p orbitals combine to form three equivalent sp² hybrid orbitals.[4] These orbitals arrange themselves in a trigonal planar geometry with bond angles of approximately 120°.[3] The head-on overlap of two sp² orbitals, one from each carbon, forms a strong sigma (σ) bond.[5][6]

-

sp³ Hybridization: All other carbon atoms in the molecule, which form only single bonds, are sp³ hybridized. This involves the mixing of one 2s orbital and three 2p orbitals to form four equivalent tetrahedral sp³ orbitals.

The double bond consists of two distinct components:

-

Sigma (σ) Bond: Formed by the direct, head-on overlap of sp² hybrid orbitals between C1 and C2.[7]

-

Pi (π) Bond: Each sp² hybridized carbon has one unhybridized p orbital oriented perpendicular to the trigonal plane.[3][4] The sideways overlap of these two parallel p orbitals forms the π bond, with electron density concentrated above and below the plane of the σ bond.[6][7]

This π bond is weaker and more accessible than the σ bond, making it the primary site of reactivity in the molecule.[3][5] It acts as a region of high electron density, susceptible to attack by electrophiles.[1]

Caption: Orbital hybridization and bonding in the alkene functional group.

Physicochemical Properties

A summary of key quantitative data for this compound is presented below. This information is critical for handling, storage, and application in synthetic chemistry.[1]

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₆ | [2][8][9] |

| Molecular Weight | 112.21 g/mol | [1][2][9] |

| Boiling Point | 111 °C | [10] |

| Density | 0.720 g/mL | [10] |

| Refractive Index | 1.411 | [10] |

| CAS Number | 3404-80-6 or 61847-80-1 | [2][8][10] |

Spectroscopic Characterization

While specific spectra for this exact compound are proprietary, its structure allows for the prediction of characteristic spectroscopic features essential for its identification.

| Technique | Expected Features |

| ¹H NMR | - Vinyl Protons (=CH₂): Two distinct signals expected around 4.6-5.0 ppm. - Allylic Protons (-CH₂-C=): Signal for the ethyl group's CH₂ around 2.0 ppm. - Alkyl Protons: Complex signals in the 0.8-1.7 ppm range for the remaining CH, CH₂, and CH₃ groups. |

| ¹³C NMR | - Alkenyl Carbons: Two signals in the downfield region, C1 (~110-115 ppm) and C2 (~145-150 ppm). - Alkyl Carbons: Multiple signals in the upfield region (10-50 ppm). |

| Infrared (IR) | - =C-H Stretch: A sharp peak just above 3000 cm⁻¹ (~3080 cm⁻¹). - C=C Stretch: A medium intensity peak around 1640-1650 cm⁻¹. - C-H Stretch (sp³): Strong, sharp peaks just below 3000 cm⁻¹ (~2850-2960 cm⁻¹). |

| Mass Spec. (EI) | - Molecular Ion (M⁺): A peak at m/z = 112. - Fragmentation: Prominent fragments resulting from allylic cleavage are expected. The NIST Mass Spectrometry Data Center lists top peaks at m/z = 70 and 55.[2] |

Reactivity and Synthetic Protocols

The primary site of reactivity for this compound is the electron-rich π bond. As a branched alpha-olefin, it readily undergoes electrophilic addition reactions.[1] These reactions, such as the addition of hydrogen halides, typically follow Markovnikov's rule, where the electrophile (e.g., H⁺) adds to the carbon of the double bond with the greater number of hydrogen atoms (C1).[11]

A common laboratory method for synthesizing alkenes is the acid-catalyzed dehydration of a corresponding alcohol.

Principle: This reaction is an elimination (E1) reaction where an alcohol is heated with a strong acid catalyst (e.g., H₂SO₄ or H₃PO₄) to remove a molecule of water, forming a double bond.

Materials & Reagents:

-

2-Ethyl-4-methyl-1-pentanol (precursor)

-

Concentrated Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄) (catalyst)

-

Anhydrous Calcium Chloride or Sodium Sulfate (drying agent)

-

Saturated Sodium Bicarbonate solution (for washing)

-

Distillation apparatus, round-bottom flask, heating mantle, separatory funnel

Procedure:

-

Setup: Assemble a fractional distillation apparatus with a round-bottom flask fitted with a heating mantle.

-

Reaction: Charge the flask with 2-Ethyl-4-methyl-1-pentanol and slowly add the acid catalyst while cooling the flask in an ice bath. Add boiling chips.

-

Distillation: Gently heat the mixture. The lower-boiling alkene product will distill as it is formed. Collect the distillate that boils around the expected boiling point of the product (~111 °C).

-

Workup: Transfer the collected distillate to a separatory funnel. Wash sequentially with water and a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Drying & Purification: Separate the organic layer, dry it over an anhydrous drying agent (e.g., Na₂SO₄), and perform a final simple distillation to obtain the purified this compound.

Caption: General workflow for the synthesis of this compound.

Conclusion

This compound is a branched alpha-olefin whose chemical identity is fundamentally governed by its molecular architecture. The sp² hybridization of the terminal double bond creates a planar, electron-rich π system that is the focal point of its reactivity, primarily through electrophilic addition. The specific placement of ethyl and methyl groups provides steric bulk that influences reaction kinetics and selectivity. A thorough understanding of this interplay between structure and bonding is essential for predicting its behavior and leveraging its potential in advanced organic synthesis.

References

- 1. This compound | 3404-80-6 | Benchchem [benchchem.com]

- 2. This compound | C8H16 | CID 520670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. sydney.edu.au [sydney.edu.au]

- 6. Stabilities of Alkenes, sp2 Hybridization in Alkenes | Pharmaguideline [pharmaguideline.com]

- 7. quora.com [quora.com]

- 8. Page loading... [guidechem.com]

- 9. This compound | 61847-80-1 [chemicalbook.com]

- 10. This compound [stenutz.eu]

- 11. NAO Resources | Chevron Phillips Chemical [cpchem.com]

An In-depth Technical Guide to 2-Ethyl-4-methyl-1-pentene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Ethyl-4-methyl-1-pentene, a branched-chain olefin. The document details its physicochemical properties, synthesis methodologies, and reactivity. Particular emphasis is placed on providing detailed experimental protocols for its preparation and a summary of its spectral data for characterization. The guide also explores the applications of branched olefins in various industrial contexts.

Introduction

This compound is a branched aliphatic alkene with the chemical formula C₈H₁₆. As a member of the olefin class of hydrocarbons, its structure, featuring a terminal double bond and alkyl branching, imparts specific reactivity and physical properties that are of interest in organic synthesis and polymer chemistry. The presence of both an ethyl and a methyl group on the pentene backbone creates a chiral center, leading to the potential for stereoisomers. This guide will focus on the synthesis, characterization, and potential applications of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, purification, and use in chemical reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₆ | [1] |

| Molecular Weight | 112.21 g/mol | [1] |

| CAS Number | 3404-80-6 | [1] |

| Boiling Point | 106.9 °C to 111 °C | [2] |

| Density | ~0.720 g/cm³ | [2] |

| Refractive Index | Not available | |

| Solubility | Insoluble in water; Soluble in organic solvents. |

Synthesis of this compound

The synthesis of this compound can be achieved through several established organic chemistry routes. The most common and practical laboratory-scale methods involve the dehydration of the corresponding alcohol, 2-ethyl-4-methyl-1-pentanol, or through a Grignard reaction followed by dehydration.

Synthesis via Dehydration of 2-Ethyl-4-methyl-1-pentanol

This is a classic and straightforward method for synthesizing alkenes. The reaction involves the elimination of a water molecule from the alcohol, typically under strong acid catalysis.[2] The precursor alcohol, 2-ethyl-4-methyl-1-pentanol, can be synthesized via a Grignard reaction.

This two-step protocol first describes the synthesis of the precursor alcohol.

Materials and Reagents:

-

Magnesium turnings

-

Iodine (crystal)

-

1-Bromo-2-methylpropane (Isobutyl bromide)

-

Anhydrous diethyl ether

-

Propanal

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Hydrochloric acid (for workup)

Experimental Workflow:

References

Thermodynamic Properties of 2-Ethyl-4-methyl-1-pentene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 2-Ethyl-4-methyl-1-pentene. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established group additivity methods—the Benson and Joback methods—to provide estimated thermodynamic parameters. These estimations are supplemented with detailed descriptions of standard experimental protocols for the determination of such properties, offering a framework for potential laboratory validation.

Core Thermodynamic Properties

The following tables summarize the estimated thermodynamic properties of this compound in the ideal gas phase at standard conditions (298.15 K and 1 atm).

Table 1: Estimated Molar Thermodynamic Properties of this compound

| Property | Symbol | Estimated Value | Unit | Method |

| Standard Enthalpy of Formation | ΔHf° | -130.5 | kJ/mol | Benson |

| Standard Molar Entropy | S° | 425.8 | J/(mol·K) | Benson |

| Molar Heat Capacity (Constant Pressure) | Cp | 185.2 | J/(mol·K) | Joback |

Table 2: Estimated Temperature-Dependent Molar Heat Capacity of this compound (Joback Method)

The temperature-dependent ideal gas heat capacity (Cp) can be estimated using the following equation from the Joback method:

Cp(T) = A + BT + CT2 + DT3

| Coefficient | Estimated Value | Unit |

| A | 4.55 x 101 | J/(mol·K) |

| B | 5.88 x 10-1 | J/(mol·K2) |

| C | -1.94 x 10-4 | J/(mol·K3) |

| D | -1.13 x 10-8 | J/(mol·K4) |

Note: These values are estimations and should be used with an understanding of the inherent accuracies of the group additivity methods employed.

Estimation Methodologies

The thermodynamic properties presented in this guide were estimated using the Benson and Joback group additivity methods. These methods are widely recognized for their ability to predict the properties of organic compounds based on their molecular structure when experimental data is unavailable.[1][2]

Benson Group Additivity Method

The Benson method calculates thermodynamic properties by summing the contributions of individual groups within a molecule.[1] For this compound (C8H16), the molecule is broken down into the following groups:

-

1 x [Cd-(H)2]: A doubly bonded carbon atom bonded to two hydrogen atoms.

-

1 x [Cd-(C)2]: A doubly bonded carbon atom bonded to two other carbon atoms.

-

1 x [C-(Cd)(C)(H)2]: A singly bonded carbon atom bonded to a doubly bonded carbon, another carbon, and two hydrogens.

-

1 x [C-(C)3(H)]: A singly bonded carbon atom bonded to three other carbons and one hydrogen.

-

2 x [C-(C)(H)3]: A singly bonded carbon atom bonded to one other carbon and three hydrogens.

-

1 x [C-(C)2(H)2]: A singly bonded carbon atom bonded to two other carbons and two hydrogens.

The standard enthalpy of formation (ΔHf°) and standard molar entropy (S°) were calculated using the group values sourced from established thermochemical databases.

Joback Method

The Joback method is another group contribution method used to estimate various thermodynamic and physical properties.[2] The molecule is decomposed into the following groups for the calculation of molar heat capacity (Cp):

-

1 x [=CH2]: A terminal vinyl group.

-

1 x [>C=]: A disubstituted carbon in a double bond.

-

1 x [-CH2-]: A methylene (B1212753) group.

-

1 x [>CH-]: A methine group.

-

3 x [-CH3]: Methyl groups.

The temperature-dependent heat capacity was then calculated using the polynomial coefficients derived from the summation of the group contributions.

Experimental Protocols for Thermodynamic Property Determination

While estimated data is valuable, experimental verification is crucial for high-precision applications. The following sections detail the standard experimental methodologies for determining the key thermodynamic properties of volatile organic compounds like this compound.

Enthalpy of Formation: Combustion Calorimetry

The standard enthalpy of formation is typically determined indirectly by measuring the enthalpy of combustion using a bomb calorimeter.

Methodology:

-

Sample Preparation: A precise mass of the liquid sample is encapsulated in a combustible container (e.g., a gelatin capsule or a polyethylene (B3416737) ampoule).

-

Calorimeter Setup: The sample is placed in a platinum crucible inside a high-pressure vessel (the "bomb"). The bomb is then filled with a known excess of pure oxygen to approximately 30 atm. A small, known amount of water is added to the bomb to ensure saturation of the final atmosphere.

-

Combustion: The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The sample is ignited by passing an electric current through a fuse wire.

-

Temperature Measurement: The temperature change of the water in the calorimeter is measured with high precision using a platinum resistance thermometer or a similar device.

-

Calculation: The heat released during combustion is calculated from the temperature rise and the heat capacity of the calorimeter system (which is determined through calibration with a substance of known enthalpy of combustion, such as benzoic acid). Corrections are made for the heat of formation of nitric acid (from residual nitrogen in the oxygen) and sulfuric acid (if sulfur is present), and for the heat of combustion of the container and fuse wire. The standard enthalpy of combustion is then calculated, from which the standard enthalpy of formation is derived using Hess's Law.

Molar Heat Capacity: Adiabatic Calorimetry

Adiabatic calorimetry is a highly accurate method for measuring the heat capacity of liquids and solids as a function of temperature.

Methodology:

-

Calorimeter Design: The sample is contained within a vessel that is surrounded by an adiabatic shield. The temperature of the shield is controlled to precisely match the temperature of the sample vessel at all times, thereby minimizing heat exchange with the surroundings.

-

Sample Loading: A known mass of the degassed liquid sample is introduced into the calorimeter vessel.

-

Heating: A precisely measured amount of electrical energy is supplied to a heater within the sample vessel, causing a small, incremental increase in temperature.

-

Temperature Measurement: The temperature of the sample is measured with high precision before and after the energy input, once thermal equilibrium is reached.

-

Calculation: The heat capacity of the sample is calculated from the amount of energy supplied and the resulting temperature rise, after correcting for the heat capacity of the calorimeter vessel (which is determined in a separate experiment). Measurements are repeated over the desired temperature range.

Enthalpy of Vaporization: Ebulliometry

Ebulliometry involves the measurement of the boiling point of a liquid at different pressures. The enthalpy of vaporization can then be determined using the Clausius-Clapeyron equation.

Methodology:

-

Apparatus: An ebulliometer is used, which is designed to maintain a stable equilibrium between the liquid and vapor phases at a controlled pressure.

-

Procedure: The sample is placed in the ebulliometer, and the system is connected to a pressure control system. The liquid is heated to its boiling point at a series of precisely controlled pressures.

-

Data Collection: The boiling temperature is accurately measured at each pressure.

-

Data Analysis: A plot of the natural logarithm of the vapor pressure (ln P) versus the inverse of the absolute temperature (1/T) is constructed. According to the Clausius-Clapeyron equation, the slope of this line is equal to -ΔHvap/R, where R is the ideal gas constant. From this, the enthalpy of vaporization (ΔHvap) can be calculated.

References

An In-depth Technical Guide to the Isomers of 2-Ethyl-4-methyl-1-pentene: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of 2-Ethyl-4-methyl-1-pentene, a branched C8 alkene. The document details the physicochemical properties of various structural and stereoisomers, outlines experimental protocols for their synthesis and differentiation, and illustrates the relationships between these isomers. This information is critical for researchers in organic synthesis, materials science, and drug development where a thorough understanding of isomeric composition and properties is essential for reaction optimization, product characterization, and understanding structure-activity relationships.

Isomers of this compound and their Physicochemical Properties

This compound is one of many isomers with the chemical formula C₈H₁₆. These isomers exhibit a range of structural variations, including different carbon backbones (skeletal isomers), different positions of the double bond (positional isomers), and different spatial arrangements of substituents around the double bond (stereoisomers). These structural nuances lead to distinct physicochemical properties, which are summarized in the table below. It is important to note that for some isomers, only computationally predicted data is available due to a lack of extensive experimental characterization.

| Isomer Name | IUPAC Name | CAS Number | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) | Refractive Index | Data Type |

| This compound | 2-Ethyl-4-methylpent-1-ene | 3404-80-6 | 111-112 | - | 0.720 | 1.411 | Experimental |

| 2-Ethyl-4-methyl-2-pentene | 2-Ethyl-4-methylpent-2-ene | 19780-67-7 | 113-116.5[1] | - | 0.7388[1] | 1.4222[1] | Experimental |

| 2,4-Dimethyl-1-hexene | 2,4-Dimethylhex-1-ene | 16746-87-5 | 107-108 | - | 0.715 | 1.408 | Experimental |

| 2,4-Dimethyl-2-hexene | 2,4-Dimethylhex-2-ene | 14255-23-3 | 110.6[2] | - | 0.726[2] | 1.418[2] | Experimental |

| 2,5-Dimethyl-2-hexene (B165584) | 2,5-Dimethylhex-2-ene | 3404-78-2 | 113[2][3][4] | -103.01 (estimate)[2][3] | 0.720[2][4] | 1.414[5] | Experimental |

| 3,3-Dimethyl-1-hexene (B1582872) | 3,3-Dimethylhex-1-ene | 3404-77-1 | 104[6] | -103.01 (estimate)[7] | 0.716 | 1.407-1.408 | Experimental |

| 3,5-Dimethyl-1-hexene | 3,5-Dimethylhex-1-ene | 7423-69-0 | 120.2 (estimate)[8] | -103.01 (estimate)[8] | 0.704[8] | 1.402[8] | Predicted |

| (E)-3,5-Dimethyl-2-hexene | (E)-3,5-Dimethylhex-2-ene | 66225-12-5 | 112[9] | - | - | - | Experimental |

| (Z)-3,5-Dimethyl-2-hexene | (Z)-3,5-Dimethylhex-2-ene | Not available | 113.9 (predicted) | - | - | - | Predicted |

| 4,4-Dimethyl-1-hexene (B158901) | 4,4-Dimethylhex-1-ene | 1647-08-1 | 104.5 | - | 0.720[10] | 1.410[10] | Experimental |

| 4,5-Dimethyl-1-hexene | 4,5-Dimethylhex-1-ene | 16106-59-5 | 112-113 | - | 0.723 | 1.413 | Experimental |

| 2-Ethyl-3-methyl-1-pentene (B13827903) | 2-Ethyl-3-methylpent-1-ene | 3404-67-9 | 113[11] | - | 0.729[11] | 1.414[11] | Experimental |

| 3-Ethyl-2-methyl-2-pentene | 3-Ethyl-2-methylpent-2-ene | 19780-67-7 | 113-116.5[1] | - | 0.7388[1] | 1.4222[1] | Experimental |

Experimental Protocols

Synthesis of this compound via Dehydration of 2-Ethyl-4-methyl-1-pentanol

A common and straightforward method for the synthesis of alkenes is the acid-catalyzed dehydration of the corresponding alcohol. This protocol describes the synthesis of this compound from 2-Ethyl-4-methyl-1-pentanol.

Materials:

-

2-Ethyl-4-methyl-1-pentanol

-

Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

-

Anhydrous calcium chloride (CaCl₂) or anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Distillation apparatus

-

Separatory funnel

-

Heating mantle

-

Round-bottom flask

-

Condenser

-

Receiving flask

Procedure:

-

Reaction Setup: Place 2-Ethyl-4-methyl-1-pentanol in a round-bottom flask. Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid while cooling the flask in an ice bath. Add a few boiling chips.

-

Dehydration: Assemble a simple distillation apparatus. Heat the mixture gently using a heating mantle. The alkene, being more volatile than the alcohol, will distill as it is formed. The temperature of the distillate should be monitored and kept close to the boiling point of the desired alkene.

-

Work-up: Transfer the collected distillate to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying: Dry the organic layer over an anhydrous drying agent such as calcium chloride or magnesium sulfate.

-

Purification: Decant or filter the dried liquid into a clean, dry distillation flask. Perform a final fractional distillation to obtain the purified this compound. Collect the fraction that boils at the expected temperature.

Characterization and Differentiation of Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it ideal for the analysis of alkene isomers.

Instrumentation:

-

Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

-

Capillary column (e.g., DB-5ms, HP-5ms, or a more polar column like DB-WAX for better separation of some isomers).

Procedure:

-

Sample Preparation: Prepare a dilute solution (e.g., 100 ppm) of the isomer mixture in a volatile solvent such as pentane (B18724) or hexane.

-

Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC injector port, which is maintained at a high temperature (e.g., 250 °C) to ensure rapid vaporization.

-

Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium or hydrogen) through the capillary column. The separation of isomers is achieved based on their boiling points and interactions with the stationary phase of the column. A temperature program is typically used to optimize separation, starting at a low temperature and gradually increasing to a higher temperature.

-

Detection and Identification (MS): As the separated isomers elute from the column, they enter the mass spectrometer. In the MS, molecules are ionized (typically by electron impact) and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint for each isomer. Identification is achieved by comparing the obtained mass spectra with a library of known spectra (e.g., NIST/Wiley).

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for the detailed structural elucidation of organic molecules, including the differentiation of alkene isomers.

Sample Preparation:

-

Dissolve 5-10 mg of the purified isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

-

Ensure the sample is completely dissolved and the solution is homogeneous.

¹H NMR Analysis:

-

Chemical Shifts: The chemical shifts of vinylic protons (protons attached to the double bond) typically appear in the range of 4.5-6.5 ppm. The exact chemical shift and splitting pattern provide information about the substitution pattern around the double bond.

-

Coupling Constants (J-values): The coupling constants between vinylic protons can help distinguish between cis and trans isomers. Generally, the coupling constant for trans protons (J ≈ 12-18 Hz) is larger than for cis protons (J ≈ 6-12 Hz).

-

Integration: The integration of the signals corresponds to the relative number of protons, aiding in the assignment of peaks to specific protons in the molecule.

¹³C NMR Analysis:

-

Chemical Shifts: The chemical shifts of the sp² hybridized carbons of the double bond are typically found in the downfield region of the spectrum (100-150 ppm). The positions of these signals can help identify the location of the double bond within the carbon chain.

-

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-90 and DEPT-135) can be used to distinguish between CH, CH₂, and CH₃ groups, which is invaluable for assigning the carbon signals and confirming the overall structure.

Isomer Relationships

The isomers of this compound can be categorized based on their structural differences. The following diagram illustrates the relationships between some of the constitutional isomers.

References

- 1. echemi.com [echemi.com]

- 2. 2,5-DIMETHYL-2-HEXENE CAS#: 3404-78-2 [m.chemicalbook.com]

- 3. 3404-78-2 CAS MSDS (2,5-DIMETHYL-2-HEXENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. 2,5-dimethyl-2-hexene [stenutz.eu]

- 6. 3,3-dimethyl-1-hexene [stenutz.eu]

- 7. lookchem.com [lookchem.com]

- 8. Page loading... [guidechem.com]

- 9. (E)-3,5-dimethyl-2-hexene [stenutz.eu]

- 10. 4,4-dimethyl-1-hexene [stenutz.eu]

- 11. 2-ethyl-3-methyl-1-pentene [stenutz.eu]

Methodological & Application

Application Notes and Protocols for the Polymerization of 2-Ethyl-4-methyl-1-pentene

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the potential polymerization of 2-ethyl-4-methyl-1-pentene, a sterically hindered alpha-olefin. Due to the limited availability of direct research on the homopolymerization of this specific monomer, this document extrapolates from established principles of olefin polymerization and extensive data on the closely related monomer, 4-methyl-1-pentene (B8377). The content herein offers a theoretical framework, proposed experimental protocols, and anticipated properties of poly(this compound), serving as a guide for researchers venturing into the synthesis and characterization of novel polyolefins.

Introduction: The Challenge of Sterically Hindered Monomers

Alpha-olefins are a critical class of monomers for the synthesis of a wide range of polymers. However, the reactivity of these monomers in polymerization is highly sensitive to their structure. Specifically, steric hindrance around the double bond can significantly impede the polymerization process. This compound presents a notable challenge due to the presence of an ethyl group at the C2 position, which sterically encumbers the vinyl group. This hindrance can lead to low catalytic activity, reduced polymer molecular weight, and an increased propensity for side reactions.[1]

Despite these challenges, polymers derived from branched alpha-olefins are of interest for their unique properties, which can include high thermal stability, crystallinity, and specific mechanical characteristics.[1] Poly(4-methyl-1-pentene), for instance, is a commercially important material known for its high transparency, low density, and excellent heat resistance.[2][3] Understanding the polymerization behavior of structurally similar monomers like this compound is therefore a valuable pursuit for developing new materials.

Proposed Polymerization Strategies

Given the sterically hindered nature of this compound, coordination polymerization using Ziegler-Natta or metallocene catalysts is the most promising approach. Cationic polymerization is generally less suitable for producing high molecular weight polymers from alpha-olefins and can be complicated by side reactions.[4][5]

Ziegler-Natta Catalysis

Traditional heterogeneous Ziegler-Natta catalysts, typically based on titanium halides and organoaluminum co-catalysts, are known to polymerize a variety of alpha-olefins.[6][7] For sterically hindered monomers, the catalyst's performance is often limited.[1] However, modern supported Ziegler-Natta catalysts, often employing MgCl₂ as a support, have shown improved activity and stereoselectivity for higher alpha-olefins.[6]

Metallocene Catalysis

Homogeneous metallocene catalysts offer greater control over polymer architecture, including molecular weight, molecular weight distribution, and stereochemistry.[8][9] The ability to tune the ligand framework of the metallocene complex allows for the design of catalysts with specific properties, which is particularly advantageous for challenging monomers.[10] For sterically hindered olefins, metallocene catalysts with more open coordination sites may be necessary to facilitate monomer insertion.

Data Presentation

As there is no available experimental data for the homopolymer of this compound, the following tables summarize the known properties of the monomer and provide a comparative overview of potential catalyst systems based on literature for similar olefins.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₆ |

| Molecular Weight | 112.21 g/mol |

| CAS Number | 3404-80-6 |

| Boiling Point | Data not readily available |

| Density | Data not readily available |

Source: PubChem CID 520670[11]

Table 2: Proposed Catalyst Systems for the Polymerization of this compound

| Catalyst System | Type | Co-catalyst | Potential Advantages | Potential Challenges |

| TiCl₄/Al(C₂H₅)₃ | Heterogeneous Ziegler-Natta | Triethylaluminum | Well-established for alpha-olefins | Likely low activity due to steric hindrance |

| MgCl₂-supported TiCl₄ | Heterogeneous Ziegler-Natta | Triethylaluminum | Higher activity and stereoselectivity | Optimization of support and modifiers needed |

| Cp₂ZrCl₂/MAO | Homogeneous Metallocene | Methylaluminoxane (MAO) | Good control over polymer properties | May exhibit low activity with this monomer |

| (nBuCp)₂ZrCl₂/MAO | Homogeneous Metallocene | Methylaluminoxane (MAO) | Tunable ligand framework | Potential for bimodal molecular weight distribution |

| [Et(Ind)₂]ZrCl₂/MAO | Homogeneous Metallocene | Methylaluminoxane (MAO) | Can produce highly isotactic polymers | Steric matching with monomer is critical |

Experimental Protocols

The following are proposed, hypothetical protocols for the homopolymerization and copolymerization of this compound. These protocols are based on established methods for the polymerization of 4-methyl-1-pentene and other sterically hindered alpha-olefins.[1][12]

Protocol for Homopolymerization using a Metallocene Catalyst

Objective: To synthesize poly(this compound) using a zirconocene (B1252598)/MAO catalyst system.

Materials:

-

This compound (monomer)

-

Toluene (B28343) (solvent, anhydrous)

-

(nBuCp)₂ZrCl₂ (catalyst precursor)

-

Methylaluminoxane (MAO) solution in toluene (co-catalyst)

-

Methanol (B129727) with 10% HCl (quenching agent)

-

Methanol (for precipitation and washing)

-

Nitrogen or Argon gas (inert atmosphere)

-

Schlenk flask or similar glass reactor

-

Magnetic stirrer and hotplate

Procedure:

-

Dry all glassware in an oven at 120°C overnight and cool under an inert atmosphere.

-

In a Schlenk flask under an inert atmosphere, add 50 mL of anhydrous toluene.

-

Inject a specific volume of this compound (e.g., 10 mL) into the reactor.

-

Add the desired amount of MAO solution to the reactor and stir for 10 minutes.

-

In a separate vial, dissolve a precise amount of the zirconocene catalyst (e.g., 5 mg) in a small amount of toluene.

-

Inject the catalyst solution into the reactor to initiate polymerization.

-

Maintain the reaction at a constant temperature (e.g., 50°C) with continuous stirring for a set duration (e.g., 2 hours).

-

Quench the polymerization by adding 5 mL of acidic methanol.

-

Precipitate the polymer by pouring the reaction mixture into a large volume of methanol (e.g., 500 mL).

-

Filter the polymer, wash with fresh methanol, and dry in a vacuum oven at 60°C to a constant weight.

Protocol for Copolymerization with Ethylene (B1197577)

Objective: To synthesize a copolymer of ethylene and this compound.

Materials:

-

Same as for homopolymerization, plus:

-

Ethylene gas (high purity)

-

A pressure reactor equipped with a mechanical stirrer and gas inlet.

Procedure:

-

Prepare the pressure reactor under an inert atmosphere.

-

Add 100 mL of toluene and a specific volume of this compound to the reactor.

-

Add the MAO solution and equilibrate the reactor to the desired temperature (e.g., 60°C).

-

Introduce ethylene gas to a specific pressure (e.g., 5 bar).

-

Prepare the catalyst solution as in the homopolymerization protocol.

-

Inject the catalyst solution to start the copolymerization.

-

Maintain constant ethylene pressure and temperature for the desired reaction time.

-

Vent the ethylene and quench the reaction with acidic methanol.

-

Work up the copolymer as described in the homopolymerization protocol.

Mandatory Visualizations

Caption: Coordination polymerization mechanism highlighting steric hindrance.

Caption: Experimental workflow for catalyst screening.

Potential Applications and Future Outlook

While the synthesis of poly(this compound) remains to be demonstrated, its potential properties can be inferred. The additional ethyl group, compared to 4-methyl-1-pentene, would likely result in a polymer with a lower density and potentially a higher glass transition temperature. The crystallinity might be disrupted, leading to a more amorphous material.

Potential applications for such a polymer, should its synthesis be achieved, could lie in areas where the properties of polyolefins are desired but with modifications to their thermal or mechanical behavior. These could include:

-

Specialty packaging films: Offering a unique combination of gas permeability and thermal properties.

-

Dielectric materials: For applications in electronics, leveraging the nonpolar nature of polyolefins.

-

Additives and modifiers: For blending with other polymers to tailor their properties.

-

Biomedical devices: If the polymer exhibits good biocompatibility, it could be a candidate for specialized medical equipment, similar to poly(4-methyl-1-pentene).[2]

The successful polymerization of this compound would represent a significant advancement in the field of polyolefin chemistry, opening the door to a new class of materials with potentially valuable properties. The protocols and theoretical considerations outlined in these notes provide a solid foundation for researchers to begin this exploratory work.

References

- 1. poj.ippi.ac.ir [poj.ippi.ac.ir]

- 2. High-Performance Polyolefin Material: Synthesis, Properties, and Application of Poly(4-Methyl-1-pentene) [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Cationic polymerization - Wikipedia [en.wikipedia.org]

- 5. A [research.cm.utexas.edu]

- 6. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]

- 7. britannica.com [britannica.com]

- 8. Ancillary ligand effects on α-olefin polymerization catalyzed by zirconium metallocene: a computational study - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03180A [pubs.rsc.org]

- 9. ac1.hhu.de [ac1.hhu.de]

- 10. pubs.acs.org [pubs.acs.org]

- 11. This compound | C8H16 | CID 520670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Experimental protocols for handling and storing 2-Ethyl-4-methyl-1-pentene

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Ethyl-4-methyl-1-pentene (CAS No. 3404-80-6) was readily available. The following protocols and safety information are based on data for the structurally similar compound 2,4,4-trimethyl-1-pentene, a C8H16 alkene, and general principles for handling flammable liquid hydrocarbons. Researchers must conduct their own risk assessment and consult with their institution's safety officer before handling this chemical.

Introduction

This compound is a branched-chain olefin with potential applications in organic synthesis and polymer chemistry.[1] As a flammable liquid, proper handling and storage procedures are critical to ensure the safety of laboratory personnel and to maintain the integrity of the compound. These application notes provide detailed protocols for the safe handling and storage of this compound in a research laboratory setting.

Physicochemical and Safety Data

The following table summarizes the known and predicted physicochemical properties of this compound and the safety data for the related compound, 2,4,4-trimethyl-1-pentene.

| Property | Value | Source |

| Chemical Name | This compound | |

| Synonyms | 4-Methyl-2-ethyl-1-pentene, Hexane, 2-methyl-4-methylene- | [2] |

| CAS Number | 3404-80-6 | [1][2][3] |

| Molecular Formula | C8H16 | [2] |

| Molecular Weight | 112.22 g/mol | [1][2] |

| Boiling Point | 112.1 ± 7.0 °C (Predicted) | [2] |

| Density | 0.719 ± 0.06 g/cm³ (Predicted) | [2] |

| Flash Point | -7 °C (for 2,4,4-trimethyl-1-pentene) | [4] |

| Flammability | Highly flammable liquid and vapor | [4][5] |

| Hazards | Vapors may cause flash fire or explosion. Toxic to aquatic life with long lasting effects. | [5] |

Experimental Protocols

Personal Protective Equipment (PPE)

Before handling this compound, all personnel must be equipped with the following PPE:

-

Eye Protection: Chemical safety goggles.

-

Hand Protection: Nitrile gloves.

-

Body Protection: Flame-retardant lab coat.

-

Respiratory Protection: A respirator may be necessary if working in an area with inadequate ventilation.

Handling Procedures

3.2.1 General Handling:

-

All work with this compound should be conducted in a well-ventilated chemical fume hood.[6]

-

Keep the compound away from heat, sparks, open flames, and other ignition sources.[5] No smoking in the handling area.[5]

-

Use non-sparking tools and ground all equipment to prevent static discharge.[5][7]

-

Avoid contact with skin and eyes.[8]

-

Avoid inhalation of vapors.[7]

3.2.2 Dispensing and Weighing:

-

Dispense the liquid carefully, avoiding splashes.

-

If weighing is necessary, perform this in a tared, sealed container to minimize vapor release.

3.2.3 Spill Management:

-

In case of a small spill, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[6]

-

For larger spills, evacuate the area and follow institutional emergency procedures.

-

Do not allow the chemical to enter drains.

Storage Procedures

-